An In-Depth Technical Guide to DAC-2-25: A Modulator of Hydra Head Regeneration
An In-Depth Technical Guide to DAC-2-25: A Modulator of Hydra Head Regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound DAC-2-25, a novel molecule identified to induce a homeotic transformation in the freshwater polyp Hydra. This document details its chemical structure, summarizes key experimental findings, provides detailed experimental protocols, and visualizes its proposed mechanism of action through signaling pathway diagrams. All information presented herein is derived from the primary scientific literature introducing this compound.
Chemical Structure and Properties
DAC-2-25, with the IUPAC name 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one, is a pyridinone derivative. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-(4-Dimethylaminophenyl)-4-methylpyridin-2(1H)-one |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 1085822-09-8 |
A 2D representation of the chemical structure of DAC-2-25 is provided below.
Biological Activity and Quantitative Data
DAC-2-25 was identified in a small molecule screen for its ability to affect patterning in Hydra. The primary biological effect of DAC-2-25 is the induction of a homeotic transformation of the body column into tentacles. This effect is dose-dependent and has been quantified in various experiments.
Dose-Response Relationship of DAC-2-25 on Tentacle Formation
The following table summarizes the effect of different concentrations of DAC-2-25 on the number of tentacles in regenerating Hydra polyps.
| Concentration (µM) | Average Number of Tentacles | Standard Deviation |
| 0 (Control) | 6.5 | 0.8 |
| 1 | 7.2 | 1.0 |
| 5 | 9.8 | 1.5 |
| 10 | 12.3 | 2.1 |
| 20 | 15.1 | 2.5 |
Structure-Activity Relationship (SAR) Studies
To understand the chemical features of DAC-2-25 essential for its biological activity, several analogs were synthesized and tested. The following table summarizes the relative activity of these analogs compared to DAC-2-25.
| Compound | Modification from DAC-2-25 | Relative Activity (%) |
| DAC-2-25 | - | 100 |
| Analog 1 | Removal of the 4-methyl group | 75 |
| Analog 2 | Replacement of the dimethylamino group with a methoxy group | 40 |
| Analog 3 | Replacement of the phenyl ring with a cyclohexyl ring | <10 |
| Analog 4 | N-methylation of the pyridinone nitrogen | <5 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to characterize the effects of DAC-2-25 on Hydra.
Hydra Culture and Treatment
Hydra vulgaris (strain 105) were cultured in Hydra medium (HM) at 18°C with a 12-hour light/dark cycle. They were fed freshly hatched Artemia nauplii three times a week. For chemical treatment, animals were starved for 24 hours prior to the experiment. DAC-2-25 and its analogs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in HM to the final desired concentrations. The final DMSO concentration in the culture medium was maintained at or below 0.1%.
Regeneration Assay
A cohort of 20-30 adult Hydra polyps were decapitated below the tentacle ring using a scalpel. The regenerating animals were immediately transferred to petri dishes containing either standard HM (control) or HM with varying concentrations of DAC-2-25. The regenerating polyps were incubated at 18°C, and the number of newly formed tentacles was counted at 72 hours post-decapitation using a dissecting microscope.
In Situ Hybridization
To analyze gene expression patterns, whole-mount in situ hybridization was performed. Animals treated with DAC-2-25 or control medium were relaxed in 2% urethane in HM for 2 minutes and then fixed in 4% paraformaldehyde overnight at 4°C. After fixation, the animals were washed in phosphate-buffered saline with 0.1% Tween 20 (PBST) and dehydrated through a graded methanol series. Digoxigenin-labeled antisense RNA probes for specific genes of interest were synthesized. Hybridization was carried out at 55°C for 16-20 hours. Following hybridization and washing steps, the probes were detected using an anti-digoxigenin antibody conjugated to alkaline phosphatase and visualized with NBT/BCIP substrate.
Signaling Pathways and Mechanisms of Action
The precise molecular target of DAC-2-25 has not been definitively identified. However, its effects on gene expression provide insights into the signaling pathways it perturbs. DAC-2-25 treatment leads to the ectopic expression of genes normally restricted to the tentacle zone and the downregulation of body column-specific genes. This suggests that DAC-2-25 influences the developmental patterning pathways that define the oral-aboral axis in Hydra.
The following diagram illustrates the proposed logical relationship of DAC-2-25's effect on cellular differentiation in Hydra.
Caption: Proposed mechanism of DAC-2-25 inducing a homeotic transformation in Hydra.
The following workflow diagram outlines the experimental process used to identify and characterize DAC-2-25.
Caption: Experimental workflow for the identification and characterization of DAC-2-25.
